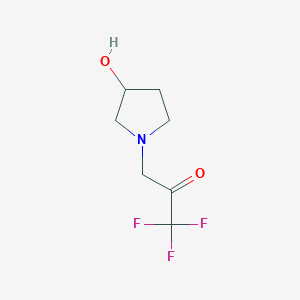

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one

Description

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one (molecular formula: C₇H₁₀F₃NO₂, molecular weight: 209.17 g/mol) is a fluorinated ketone featuring a 3-hydroxypyrrolidine substituent. The hydroxypyrrolidine moiety introduces polarity and hydrogen-bonding capability, which may enhance solubility and interactions with biological targets.

Properties

IUPAC Name |

1,1,1-trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-11-2-1-5(12)3-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVIZNPIYFFJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one, commonly referred to as a trifluorinated ketone, is a compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group and pyrrolidine moiety contribute to its biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C7H10F3NO2

- Molecular Weight : 197.15 g/mol

- IUPAC Name : this compound

- CAS Number : 2090848-90-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. Preliminary studies suggest that compounds with similar structures can enhance GABA(A) receptor activity, leading to potential applications as anesthetics or anticonvulsants .

Anesthetic Properties

Research indicates that analogues of trifluorinated compounds exhibit general anesthetic properties by reducing the minimum alveolar concentration (MAC) of other anesthetics like isoflurane. This suggests that this compound may also possess similar properties .

Anticonvulsant Activity

Compounds in this class have shown potent anticonvulsant effects in various animal models. For instance, studies on related trifluorinated compounds demonstrated efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating a therapeutic index favorable for anticonvulsant applications .

Study 1: Anesthetic Efficacy

A study evaluated a series of trifluorinated compounds for their ability to modulate MAC in rats. The results indicated that certain analogues significantly reduced MAC without adversely affecting heart rate or blood pressure at therapeutic concentrations. This highlights the potential of this compound as a safer alternative in anesthesia .

Study 2: Anticonvulsant Evaluation

In another investigation focusing on anticonvulsant properties, researchers synthesized several derivatives of trifluorinated ketones and assessed their effects on seizure thresholds. The findings revealed that specific derivatives exhibited strong anticonvulsant activity with minimal side effects, further supporting the therapeutic potential of this compound .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the compound's potential as a MAGL inhibitor, which plays a crucial role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, offering therapeutic benefits for conditions such as pain, inflammation, and anxiety .

2. Development of Analgesics

Due to its structural similarities with known analgesics, 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one has been investigated for its analgesic properties. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drugs derived from this scaffold .

3. Synthesis of Novel Therapeutics

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further modifications that can lead to the development of new therapeutic agents targeting diverse biological pathways .

Material Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced chemical resistance and thermal stability. Such polymers are valuable in industries requiring durable materials that can withstand harsh environments .

2. Coatings and Surface Treatments

Due to its chemical inertness and low surface energy, this compound can be utilized in formulating coatings that provide water-repellent and anti-fogging properties. These coatings are particularly useful in applications ranging from automotive to consumer electronics .

Case Study 1: MAGL Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant MAGL inhibition in vitro. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents for chronic pain management.

Case Study 2: Polymer Development

In a collaborative research project between academic institutions and industry partners, researchers synthesized a novel fluorinated polymer using this compound as a key monomer. The resulting polymer displayed superior chemical resistance compared to traditional polymers used in similar applications.

Comparison with Similar Compounds

Pyridine and Pyrazole Derivatives

Key Differences :

- Polarity : The hydroxypyrrolidine group in the target compound increases hydrophilicity compared to pyridine/pyrazole derivatives, which may improve aqueous solubility.

- Electronic Effects: Pyridine rings (aromatic, π-deficient) differ from pyrrolidine (non-aromatic, flexible), altering electronic interactions in drug-receptor binding.

Sulfur-Containing Analogues

Key Differences :

- Reactivity : HS-TFK’s mercapto group enables thiol-disulfide exchange, making it suitable for conjugation chemistry, unlike the target compound’s hydroxyl group.

- Stability : BTFK lacks reactive thiols, offering better stability under oxidative conditions compared to HS-TFK.

Piperidine and Piperazine Derivatives

Key Differences :

- Ring Size : Piperidine’s six-membered ring offers greater conformational flexibility vs. pyrrolidine’s five-membered ring, influencing binding pocket interactions.

- Bifunctional Moieties : The pyrimidin-2-yloxy group in ’s compound adds aromaticity and hydrogen-bonding sites, broadening biological targeting.

Aromatic and Heteroaromatic Derivatives

Key Differences :

- Lipophilicity : Aromatic substituents (e.g., m-tolyl) increase logP values, enhancing membrane permeability but reducing solubility.

- Functional Groups : The alcohol group in the m-tolyl derivative may undergo glucuronidation, differing from the ketone’s metabolic stability.

Preparation Methods

Synthesis of the 3-Hydroxypyrrolidine Intermediate

A key intermediate in the preparation of the target compound is (S)-3-hydroxypyrrolidine or closely related derivatives such as (S)-3-hydroxy-2-pyrrolidinone. These intermediates are typically synthesized via reduction and cyclization reactions starting from hydroxy amino acids or related precursors.

- Starting from (S)-3-hydroxy-2-pyrrolidinone (0.1 mol, 10.11 g), a reduction is performed using sodium borohydride (NaBH4, 0.4 mol) in diglyme solvent at 25°C, with gradual addition of sulfuric acid over 1 hour.

- The reaction mixture is then heated to 80°C for 12 hours to complete the reduction.

- Post-reaction, methanol is added to quench the reaction, and the mixture is neutralized with dilute hydrochloric acid.

- The pH is adjusted to above 11 using sodium hydroxide solution, precipitated salts are filtered off, and the filtrate is concentrated under reduced pressure.

- The residue is distilled under reduced pressure to yield pure (S)-3-hydroxypyrrolidine.

- Yield: Approximately 89%

- Characterization by ^1H-NMR shows multiplets corresponding to the pyrrolidine ring protons and the hydroxyl group.

- Potassium carbonate can be used to facilitate cyclization in water or methanol/water mixtures at 20°C over 12 hours, yielding the hydroxy-pyrrolidinone intermediate with high purity and yields around 89%.

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Reducing agent | NaBH4 in diglyme at 25°C, then 80°C for 12h | 89% | Followed by pH adjustment and distillation |

| Cyclization catalyst | Potassium carbonate in water/methanol at 20°C for 12h | 89% | Mild conditions, NMR confirmed product |

Preparation of the Fluorinated Propan-2-one Moiety

The trifluoromethyl ketone portion, specifically the 1,1,1-trifluoro-3-propan-2-one fragment, is typically prepared from fluorinated precursors such as 1,1,1-trifluoroacetone or related trifluoromethylated intermediates.

- 1,1,1-Trifluoroacetone can be synthesized or procured, and enzymatic or chemical reduction methods can be employed to generate the corresponding trifluoro-2-propanol intermediates.

- Industrial methods utilize specific microorganisms capable of reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol with high optical purity, using glucose as a coenzyme regeneration substrate.

Chlorinated Precursors and Fluorination:

- 1,1,1-Trifluoro-2,3-dichloropropane can be prepared by chlorination of 3,3,3-trifluoropropene in the presence of catalysts such as activated carbon or aluminum oxide, which improves yield and reduces by-products.

- This intermediate can be further transformed chemically to introduce the ketone functionality.

Coupling of the Pyrrolidine and Trifluoromethyl Ketone Units

The final step involves coupling the 3-hydroxypyrrolidine moiety to the trifluoromethylated propan-2-one fragment, typically via nucleophilic substitution or amination reactions.

- Hydroxyl groups on the pyrrolidine ring are often protected using silyl protecting groups such as triisopropylsilyl chloride (TIPS-Cl) in the presence of imidazole or DMAP and triethylamine in solvents like dimethylformamide or dichloromethane.

- Protection facilitates selective reactions on the nitrogen or carbonyl functionalities without side reactions on the hydroxyl group.

- The silylation reaction proceeds at ambient temperature with stirring for several hours to days, followed by extraction and chromatographic purification.

- Subsequent coupling involves heating or refluxing the trifluoromethyl ketone derivative with the pyrrolidine intermediate in the presence of bases or acids depending on the reaction mechanism.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The use of catalysts such as activated carbon and aluminum oxide in the chlorination of trifluoropropene improves selectivity and yield of chlorinated intermediates critical for the trifluoromethyl ketone synthesis.

- Enzymatic reduction methods using natural microorganisms allow for environmentally friendly and stereoselective preparation of trifluoromethyl alcohol intermediates, which can be oxidized or transformed into the ketone form.

- Protecting group chemistry is essential for selective functionalization of the pyrrolidine ring, especially to preserve the hydroxyl functionality during coupling steps.

- The overall synthetic route requires careful control of reaction conditions (temperature, pH, solvent, catalysts) to maximize yield and purity, as well as to maintain stereochemical integrity.

Q & A

Q. What are the common synthetic routes for 1,1,1-trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroketone intermediates can be prepared by reacting trifluoroacetone derivatives with hydroxylpyrrolidine under basic conditions. A similar approach is used for 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where the trifluoromethyl group is introduced via Friedel-Crafts acylation or halogen exchange reactions . Coupling agents like HOBt and TBTU (as in aryl piperazine syntheses) may facilitate amide or amine bond formation if the hydroxylpyrrolidine moiety is introduced post-ketone formation .

Q. How is the structural integrity of this compound validated experimentally?

- NMR Spectroscopy : NMR is critical for confirming the presence and environment of the trifluoromethyl group. NMR and NMR resolve the hydroxylpyrrolidine and ketone functionalities.

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS or ESI-MS) determines molecular weight and fragmentation patterns. For example, trifluoroketones often show characteristic peaks at m/z corresponding to [M] and [MCF] fragments .

- X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can refine the crystal structure to confirm stereochemistry and bond lengths .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound are limited, analogous trifluoroketones require:

- Ventilation : Due to volatility and potential respiratory irritation.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (argon) to avoid moisture or oxidation, as fluorinated ketones may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-hydroxypyrrolidinyl group?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolidine nitrogen.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DBU) may accelerate substitution.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation.

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the product from unreacted starting materials .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?

The strong electron-withdrawing nature of the CF group:

- Activates the ketone : Enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols).

- Stabilizes intermediates : Resonance stabilization of enolate ions during alkylation or condensation reactions. Computational studies (DFT) can map charge distribution and predict reactive sites .

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral Catalysts : Asymmetric catalysis (e.g., Jacobsen’s catalysts) for enantioselective formation of the pyrrolidinyl group.

- Protecting Groups : Temporary protection of the hydroxyl group in pyrrolidine (e.g., silyl ethers) prevents racemization.

- Stereospecific Reagents : Use of L- or D-proline derivatives to enforce desired configurations .

Q. What strategies resolve contradictions in reported spectral data for similar compounds?

- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 3-phenyl-1,1,1-trifluoro-2-propanone, δ ~ -70 ppm) .

- Isotopic Labeling : -labeled ketones clarify ambiguous MS/MS fragmentation patterns.

- Collaborative Reproducibility : Independent synthesis and characterization across labs to verify data .

Methodological Tables

Q. Table 1: Key Spectral Data for Trifluoroketone Derivatives

| Compound | NMR (δ, ppm) | MS (m/z) | Reference |

|---|---|---|---|

| 3-Phenyl-1,1,1-trifluoro-2-propanone | -68.5 | 188 [M] | |

| 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone | -69.2 | 216 [M] | |

| BTFK (Butylsulfanyl derivative) | -67.8 | 232 [M] |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +25% vs. THF |

| Temperature | 50°C | +15% vs. RT |

| Catalyst | 5 mol% Pd(OAc) | +30% vs. none |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.